REACTION_CXSMILES
|
Cl.[Br:2][C:3]1[CH:9]=[CH:8][C:7]([F:10])=[CH:6][C:4]=1[NH2:5].Cl.[N:12]([O-])=O.[Na+].[Cl:16][Sn]Cl>O>[ClH:16].[Br:2][C:3]1[CH:9]=[CH:8][C:7]([F:10])=[CH:6][C:4]=1[NH:5][NH2:12] |f:0.1,3.4,7.8|
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Name
|
|
Quantity
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94.7 g
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Type
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reactant
|
Smiles
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Cl.BrC1=C(N)C=C(C=C1)F
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
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N(=O)[O-].[Na+]
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Name
|
|
Quantity
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29 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
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Type
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CUSTOM
|
Details
|
stirred at the same temperature for 5 min
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Rate
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UNSPECIFIED
|
RPM
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0
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintaining the bath temperature at −5–0° C. over a period of 10–15 min
|
Type
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CUSTOM
|
Details
|
to obtain a clear solution
|
Type
|
CUSTOM
|
Details
|
A precipitate starts forming immediately
|
Type
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ADDITION
|
Details
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after the addition
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Type
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STIRRING
|
Details
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This thick mixture was stirred for another 1.5 h
|
Duration
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1.5 h
|
Type
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FILTRATION
|
Details
|
the precipitate was collected by suction-filtration
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Type
|
WASH
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Details
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washed with a minimum amount of water (˜200 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
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with diethyl ether, and dried in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |